molecular formula C15H14N6O2 B2719469 5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile CAS No. 849043-40-9

5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile

Cat. No.: B2719469
CAS No.: 849043-40-9
M. Wt: 310.317
InChI Key: XGJOHLYEXNKVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction and strong acids or bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Properties

IUPAC Name

5-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c16-11-12-10-13(21(22)23)2-3-14(12)19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJOHLYEXNKVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.